

# Application Notes and Protocols for FAM-Srctide in Inhibitor IC50 Determination

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## Compound of Interest

Compound Name: FAM-Srctide

Cat. No.: B12388166

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These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of inhibitors against Src family kinases (SFKs) using a fluorescently labeled peptide substrate, **FAM-Srctide**. This assay is a valuable tool in drug discovery for screening and characterizing the potency of potential therapeutic compounds targeting Src and related kinases.

## Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.<sup>[1]</sup>

Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.<sup>[2][3][4]</sup> A key step in the development of kinase inhibitors is the quantitative assessment of their potency, commonly expressed as the IC50 value, which represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%.<sup>[5][6][7]</sup>

This protocol describes a robust and sensitive in vitro kinase assay utilizing **FAM-Srctide**, a peptide substrate for many protein kinases including Src, that is labeled with a fluorescein amidite (FAM) fluorophore.<sup>[8][9]</sup> The assay measures the phosphorylation of **FAM-Srctide** by the target kinase. The IC50 value of a test compound is then determined by quantifying the reduction in substrate phosphorylation across a range of inhibitor concentrations.

## Principle of the Assay

The **FAM-Srctide** assay is a fluorescence-based method to measure kinase activity. In the presence of ATP, the Src kinase transfers the gamma-phosphate from ATP to a tyrosine residue on the **FAM-Srctide** substrate. The extent of phosphorylation can be quantified using various detection methods, such as those that differentiate between the phosphorylated and non-phosphorylated peptide. The inhibitory potential of a compound is assessed by its ability to decrease the rate of this phosphorylation reaction.

## Data Presentation

The potency of various inhibitors against Src family kinases can be quantified and compared using their IC50 values. The following table presents a summary of IC50 values for some known Src kinase inhibitors. Note that the specific IC50 can vary depending on the assay conditions.[\[10\]](#)

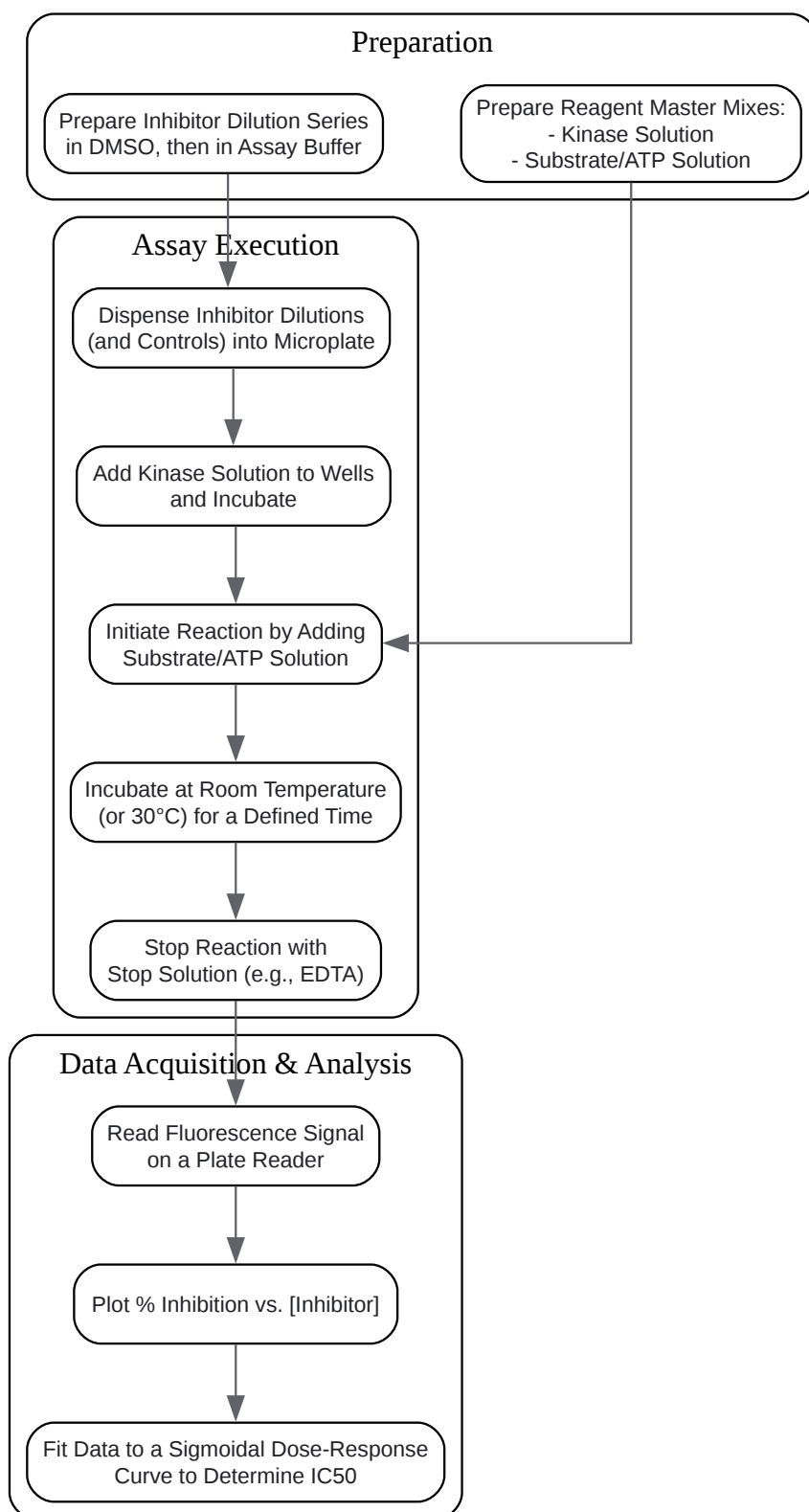
Inhibitor	Target Kinase(s)	IC50 (nM)	Notes
Dasatinib	Src, Lck, Fyn, Yes, BCR/ABL	< 1.0	A multi-kinase inhibitor. <a href="#">[2]</a>
PP2	Src family kinases (p56lck, p59fynT)	4-5	A selective inhibitor of Src-family tyrosine kinases. <a href="#">[11]</a>
Saracatinib (AZD0530)	Src family kinases	-	A Src family tyrosine kinase inhibitor tested in various disease models. <a href="#">[12]</a>
SU6656	Src, Yes, Lyn, Fyn	280, 20, 130, 170	A selective inhibitor of Src family kinases. <a href="#">[11]</a>
KB SRC 4	c-Src	44 (Ki)	A potent and highly selective c-Src inhibitor. <a href="#">[11]</a>

## Experimental Protocols

## Materials and Reagents

- Enzyme: Recombinant active Src kinase
- Substrate: **FAM-Srctide**
- Inhibitors: Test compounds and a known Src inhibitor as a positive control (e.g., Dasatinib, PP2)
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
- Stop Solution: e.g., 100 mM EDTA in water
- Microplates: 96-well or 384-well plates (black, low-binding)
- Plate Reader: Capable of fluorescence detection at appropriate excitation/emission wavelengths for FAM (approx. 495/520 nm)
- DMSO: Dimethyl sulfoxide (for dissolving inhibitors)

## Experimental Workflow Diagram



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Caption: Experimental workflow for IC<sub>50</sub> determination using the **FAM-Src tide** assay.

## Detailed Protocol

- Reagent Preparation:
  - Prepare the assay buffer and store it at 4°C.
  - Prepare a stock solution of Src kinase in assay buffer to the desired concentration. Keep on ice.
  - Prepare a stock solution of **FAM-Srctide** in assay buffer.
  - Prepare a stock solution of ATP in assay buffer. The final concentration of ATP in the assay should ideally be at or near the  $K_m$  value for the kinase.
  - Prepare a stock solution of the test inhibitor and positive control in 100% DMSO.
- Inhibitor Dilution:
  - Create a serial dilution of the test inhibitor and positive control in a separate plate or tubes. A typical starting point is a 10-point, 3-fold serial dilution.
  - Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).
- Assay Procedure:
  - Add a small volume of the diluted inhibitors and controls to the wells of the microplate.
  - Add the prepared Src kinase solution to all wells except the "no enzyme" control.
  - Allow for a pre-incubation of the kinase and inhibitor for a set time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  - Initiate the kinase reaction by adding a solution containing both **FAM-Srctide** and ATP to all wells.
  - Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes). The reaction should be in the linear range.

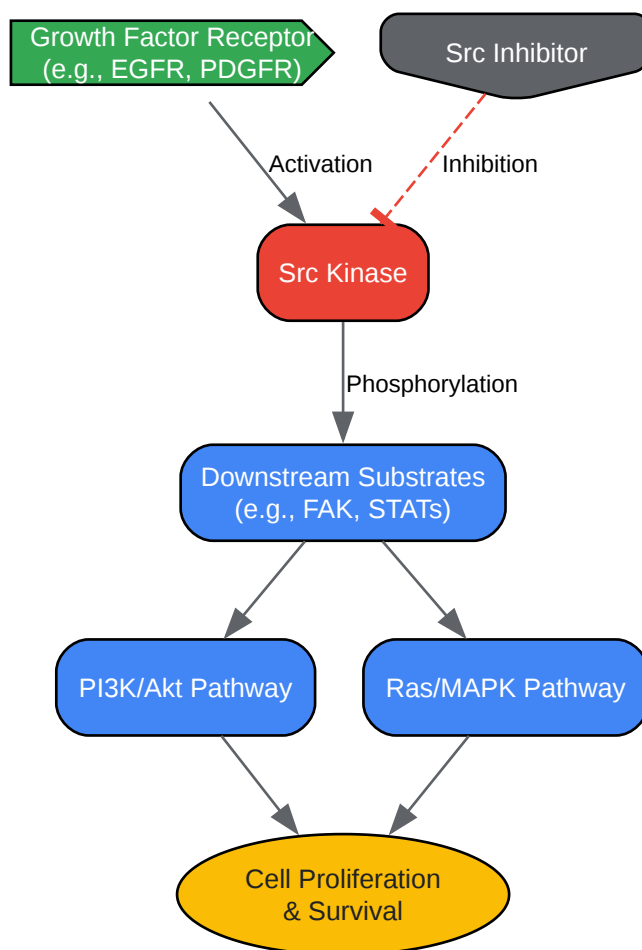
- Stop the reaction by adding the stop solution.
- Data Acquisition:
  - Measure the fluorescence intensity in each well using a plate reader with the appropriate filters for FAM.

## Data Analysis

- Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control from all other data points.
- Calculation of Percent Inhibition:
  - The "no inhibitor" control represents 0% inhibition (maximum kinase activity).
  - The percent inhibition for each inhibitor concentration is calculated using the following formula:  $\% \text{ Inhibition} = 100 * (1 - (\text{Signal\_inhibitor} / \text{Signal\_no\_inhibitor}))$
- IC50 Determination:
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).
  - The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.<sup>[13]</sup>

## Src Signaling Pathway and Inhibition

Src kinases are integral components of signaling pathways that are activated by various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).<sup>[4][14]</sup> Upon activation, Src phosphorylates downstream substrates, leading to the activation of multiple signaling cascades that control cell growth, proliferation, and survival, such as the Ras-MAPK and PI3K-Akt pathways.<sup>[14][15]</sup> Inhibitors targeting the ATP-binding pocket of the Src kinase domain prevent the phosphorylation of its substrates, thereby blocking these downstream signaling events.



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Caption: Simplified Src signaling pathway and the point of action for Src inhibitors.

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